molecular formula C4H4N2O3S B2582776 2-(2-Oxo-3H-1,3,4-thiadiazol-5-yl)acetic acid CAS No. 2460748-76-7

2-(2-Oxo-3H-1,3,4-thiadiazol-5-yl)acetic acid

Cat. No.: B2582776
CAS No.: 2460748-76-7
M. Wt: 160.15
InChI Key: JDTBGRBGVBROLT-UHFFFAOYSA-N
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Description

2-(2-Oxo-3H-1,3,4-thiadiazol-5-yl)acetic acid is a heterocyclic compound that contains a thiadiazole ring.

Biochemical Analysis

Biochemical Properties

It is known that thiadiazole derivatives, which include 2-(2-Oxo-3H-1,3,4-thiadiazol-5-yl)acetic acid, have been found to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in various ways .

Cellular Effects

Some thiadiazole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that thiadiazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that thiadiazole derivatives can have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well studied. It is known that thiadiazole derivatives can have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is known that thiadiazole derivatives can interact with various enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well studied. It is known that thiadiazole derivatives can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

It is known that thiadiazole derivatives can be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-3H-1,3,4-thiadiazol-5-yl)acetic acid typically involves the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-3H-1,3,4-thiadiazol-5-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve solvents like ethanol or dimethyl sulfoxide (DMSO) and may require heating or refluxing .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the thiadiazole ring .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Oxo-3H-1,3,4-thiadiazol-5-yl)acetic acid is unique due to its specific structural features, which confer distinct biological activities. Its acetic acid moiety enhances its solubility and reactivity, making it a versatile compound for various applications .

Properties

IUPAC Name

2-(2-oxo-3H-1,3,4-thiadiazol-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O3S/c7-3(8)1-2-5-6-4(9)10-2/h1H2,(H,6,9)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTBGRBGVBROLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NNC(=O)S1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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